molecular formula C30H28N4O6 B12497953 Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B12497953
M. Wt: 540.6 g/mol
InChI Key: RLRXOZQWGWEZRV-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the furan and nitrophenyl groups. The final step often involves the coupling of the benzylic piperazine moiety.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZOATE lies in its specific structural features, such as the combination of the benzylic piperazine and the nitrophenyl-furan moieties. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C30H28N4O6/c1-39-30(36)23-10-11-26(33-16-14-32(15-17-33)20-21-6-3-2-4-7-21)25(19-23)31-29(35)28-13-12-27(40-28)22-8-5-9-24(18-22)34(37)38/h2-13,18-19H,14-17,20H2,1H3,(H,31,35)

InChI Key

RLRXOZQWGWEZRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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